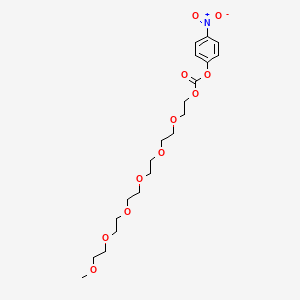

m-PEG7-4-nitrophenyl carbonate

Overview

Description

M-PEG7-4-nitrophenyl carbonate is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The product is for research use only .

Synthesis Analysis

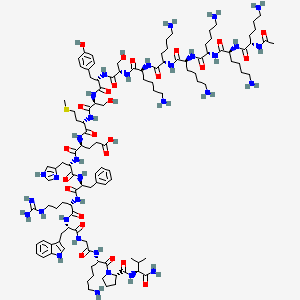

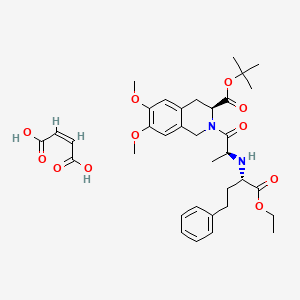

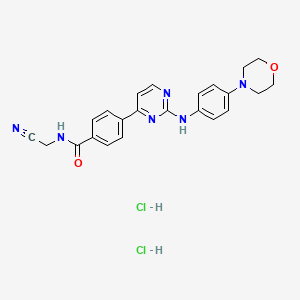

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of this compound is 461.46 . The chemical formula is C20H31NO11 . The SMILES representation is COCCOCCOCCOCCOCCOCCOC(OC1=CC=C(N+=O)C=C1)=O .Chemical Reactions Analysis

The chemical formula of this compound is C20H31NO11 . The elemental analysis shows that it contains C, 52.06; H, 6.77; N, 3.04; O, 38.14 .Scientific Research Applications

PEGylation for Protein Stability and Activity

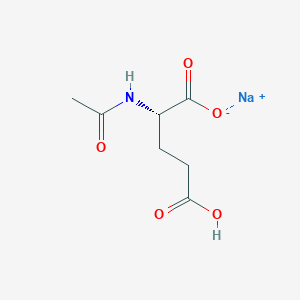

m-PEG7-4-nitrophenyl carbonate is commonly utilized in the PEGylation of proteins and peptides to improve their biochemical properties, physical and thermal stabilities. For instance, hen egg-white lysozyme was modified with mPEG-p-nitrophenyl carbonate (mPEG-pNP), resulting in conjugates that retained full enzyme activity with various substrates. This modification did not significantly alter the protein's structure as confirmed by spectroscopic studies of Fourier transform infrared (FTIR) and circular dichroism (CD). Moreover, the PEGylated enzyme exhibited stability over a broad pH range, resistance to proteolytic degradation, and maintained activity at elevated temperatures (Freitas & Abrahão-Neto, 2010).

Nanoparticle Functionalization for Targeted Therapy

The compound has also been applied in the functionalization of nanoparticles for targeted therapeutic applications. For instance, gold nanorods were functionalized using a bi-functional nitrophenyl carbonate PEG (bi-NPC-PEG), which facilitated the effective binding of the nanorods to EGFR-expressing bladder cancer cells. This functionalization allowed for specific heating and localized cellular death upon application of infrared light, presenting a novel clinical approach for the treatment of early-stage bladder cancer while avoiding systemic exposure and clearance issues (Cho et al., 2014).

Characterization and Analysis of Modified Molecules

In the realm of analytical chemistry, this compound plays a crucial role in the characterization of modified molecules. For example, PEG-PAMAM dendrimers were characterized by determining the degree of modification using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection after reacting with mPEG-NPC. The combined use of UV and charged aerosol detection in HPLC has been demonstrated to be a powerful tool for the preparation and characterization of such modified molecules (Park et al., 2014).

Drug Delivery and Pharmaceutical Applications

Furthermore, this compound is instrumental in pharmaceutical research, particularly in drug delivery systems. A study on the activation of PEG of different molecular weights involved using 4-nitrophenyl chloroformate for modification, demonstrating its role in controlling the biodistribution of therapeutic carriers. The activation of PEG allows for the formation of drug-carrier composites that exhibit enhanced lifetime and avoid rapid renal clearance from the body (Bashyal, 2022).

Mechanism of Action

Target of Action

m-PEG7-4-nitrophenyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, this compound can influence various cellular processes.

Pharmacokinetics

As a protac linker, it is designed to improve the bioavailability and selectivity of protacs .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and potentially influence the progression of diseases.

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors within the cell. These factors can include the presence of the target protein and E3 ubiquitin ligase, the activity of the ubiquitin-proteasome system, and the stability of the PROTAC itself .

Safety and Hazards

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVAFMHNSCFAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)

![N-[(4-Methylpyrimidin-2-Yl)carbamoyl]-2-Nitrobenzenesulfonamide](/img/structure/B609224.png)